3-Iodo-4-nitro-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

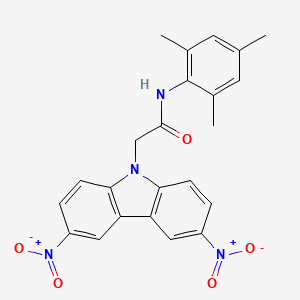

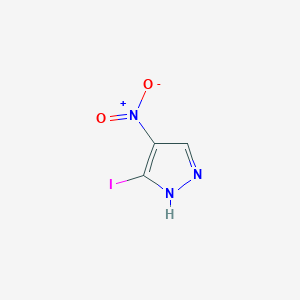

3-Iodo-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C3H2IN3O2 and its molecular weight is 238.972. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Techniques : A range of 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles, including compounds with an iodo and nitro substituent, were synthesized under mild conditions, resulting in high yields and characterized using NMR, ESI-MS, IR, and elemental analyses (Zhang, Liu, Jin, & Sun, 2006).

- Electrosynthesis Methods : Electrosynthesis of 4-iodo-substituted pyrazoles was achieved through iodination of precursors on a Pt-anode in aqueous KI solutions. The efficiency of this process varied based on the donor-acceptor properties of substituents in the pyrazole ring (Lyalin, Petrosyan, & Ugrak, 2010).

Reactivity and Applications in Energetic Materials

- Reactivity with Ammonia and Other Compounds : The nitro-group at position 4 in 3,4,5-Trinitro-1H-pyrazole reacts with ammonia, amines, phenols, thiols, and other compounds under mild conditions, leading to the formation of 4-R-3,5-dinitropyrazoles (Dalinger et al., 2013).

- Potential in High-Energy Density Materials : Quantum chemical treatment of 3,4,5-trinitro-1H-pyrazole and its derivatives showed promising characteristics for high-energy density materials, with properties comparable to known explosives like RDX and HMX (Ravi et al., 2010).

Applications in Organic Synthesis

- Amination of Nitroazoles : A comparative study on the impact of different amino substituents on nitroazoles, including 3,5-dinitro-1H-pyrazole, revealed potential applications in the design of energetic materials. The study highlighted improvements in nitrogen content, heat of formation, and impact sensitivity (Zhao et al., 2014).

Other Relevant Studies

- Synthesis of Derivatives : Synthesis of various derivatives of pyrazoles, including iodination and nitration processes, has been documented, showcasing the chemical versatility and utility of such compounds in organic chemistry (Koyama et al., 1987; Guillou et al., 2011).

Mechanism of Action

Target of Action

A structurally similar compound, 4-iodopyrazole, has been reported to interact with alcohol dehydrogenase 1c, 1b, 1a in humans and mycocyclosin synthase in mycobacterium tuberculosis . These enzymes play crucial roles in metabolic processes, and their inhibition or activation can lead to significant physiological effects.

Mode of Action

For instance, 4-Iodopyrazole has been shown to interact with its targets through a nitrogen-centered-radical-mediated approach to cleave C–N bonds .

Biochemical Pathways

Given its potential targets, it could influence pathways related to alcohol metabolism and mycobacterial biosynthesis .

Pharmacokinetics

It’s worth noting that the compound is insoluble in water , which could impact its bioavailability and distribution in the body.

Result of Action

Based on the known targets of similar compounds, it could potentially influence metabolic processes and have antimicrobial effects .

Action Environment

The action, efficacy, and stability of 3-Iodo-4-nitro-1H-pyrazole can be influenced by various environmental factors. For instance, it is light-sensitive , suggesting that exposure to light could affect its stability and efficacy. Furthermore, its insolubility in water could impact its distribution and action in aqueous environments within the body.

Properties

IUPAC Name |

5-iodo-4-nitro-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2IN3O2/c4-3-2(7(8)9)1-5-6-3/h1H,(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUVQFQJTKBFOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2770455.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-piperidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2770461.png)

![2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2770464.png)

![3-[({[4-(Morpholin-4-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B2770465.png)

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2770467.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid](/img/structure/B2770469.png)